5-HT2CR agonist 1
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Overview
Description
5-HT2CR agonist 1 is a compound that activates the 5-hydroxytryptamine 2C receptor, a subtype of the serotonin receptor family. These receptors are primarily found in the central nervous system and play a crucial role in regulating mood, anxiety, feeding behavior, and other physiological processes. The activation of 5-hydroxytryptamine 2C receptors has been investigated for potential therapeutic applications in treating obesity, psychiatric disorders, sexual dysfunction, and urinary incontinence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT2CR agonist 1 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. One common method involves the use of a precursor molecule that undergoes a series of chemical reactions, such as nucleophilic substitution, reduction, and cyclization, to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-HT2CR agonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-HT2CR agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of serotonin receptors and their interactions with other molecules.
Biology: Investigated for its role in regulating feeding behavior, mood, and anxiety in animal models.
Medicine: Explored as a potential therapeutic agent for treating obesity, depression, and other psychiatric disorders.
Industry: Utilized in the development of new drugs targeting serotonin receptors for various medical conditions
Mechanism of Action
The mechanism of action of 5-HT2CR agonist 1 involves binding to and activating the 5-hydroxytryptamine 2C receptor. This activation leads to a series of intracellular signaling events, including the accumulation of inositol phosphate and an increase in intracellular calcium levels. These signaling pathways ultimately result in the modulation of neurotransmitter release and neuronal activity, which can influence mood, appetite, and other physiological processes .
Comparison with Similar Compounds
5-HT2CR agonist 1 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific binding affinity and selectivity for the 5-hydroxytryptamine 2C receptor, which makes it a valuable tool for studying the physiological and pharmacological roles of this receptor subtype .
Properties
Molecular Formula |
C13H14ClNO |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
7-chlorospiro[chromene-2,4'-piperidine] |
InChI |
InChI=1S/C13H14ClNO/c14-11-2-1-10-3-4-13(16-12(10)9-11)5-7-15-8-6-13/h1-4,9,15H,5-8H2 |
InChI Key |
OSLHZPLWTXHOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C=CC3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
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